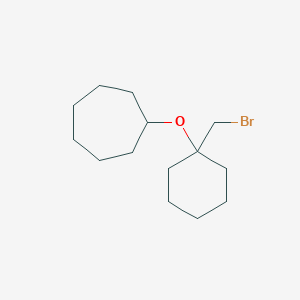
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane: is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a cycloheptane ring through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Etherification: The bromomethylcyclohexane is then reacted with cycloheptanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to achieve high yields and purity.
化学反応の分析
Types of Reactions
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of cyclohexyl ketones or alcohols.
Reduction: Formation of methyl-substituted cyclohexyl ethers.
科学的研究の応用
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles. This can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
類似化合物との比較
Similar Compounds
((1-(Chloromethyl)cyclohexyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
((1-(Bromomethyl)cyclohexyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
((1-(Bromomethyl)cyclopentyl)oxy)cycloheptane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane is unique due to the presence of both a bromomethyl group and a cycloheptane ring, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C14H25BrO |
|---|---|
分子量 |
289.25 g/mol |
IUPAC名 |
[1-(bromomethyl)cyclohexyl]oxycycloheptane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h13H,1-12H2 |
InChIキー |
BOPQNLKCHFJKKH-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)OC2(CCCCC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


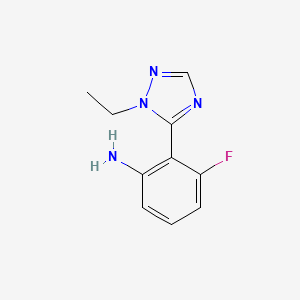
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)

![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
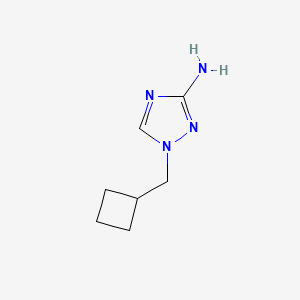

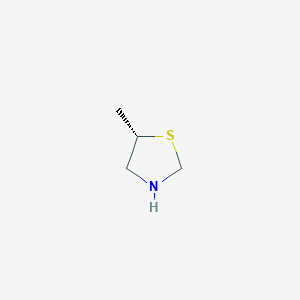
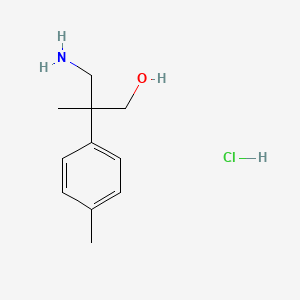
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
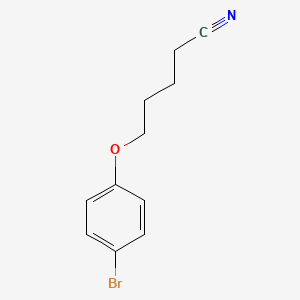
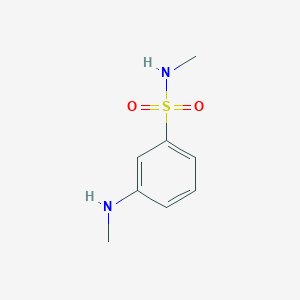
![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
